tetra-O-Benzyl-D-glucono-1,4-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra-O-Benzyl-D-glucono-1,4-lactone is an organic compound that belongs to the class of carbohydrate-based lactones. It is a derivative of D-gluconic acid, where the hydroxyl groups are protected by benzyl groups. This compound is known for its stability and bio-compatibility, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetra-O-Benzyl-D-glucono-1,4-lactone typically involves the selective protection of the hydroxyl groups of D-gluconic acid. One common method is the benzylation of D-gluconic acid using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale benzylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tetra-O-Benzyl-D-glucono-1,4-lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can lead to the formation of deprotected gluconic acid.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) reagents and DMSO-based systems.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Gluconic acid derivatives.
Reduction: Deprotected gluconic acid.
Substitution: Various substituted gluconic acid derivatives.
Scientific Research Applications
Tetra-O-Benzyl-D-glucono-1,4-lactone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrate derivatives.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and bio-compatibility.
Mechanism of Action
The mechanism of action of tetra-O-Benzyl-D-glucono-1,4-lactone involves its interaction with specific enzymes and molecular targets. The benzyl groups protect the hydroxyl groups, allowing the compound to participate in selective reactions without undergoing unwanted side reactions. The lactone ring structure also plays a crucial role in its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Tetra-O-Benzyl-D-glucono-1,5-lactone: Another derivative of D-gluconic acid with a different lactone ring structure.
Tetra-O-Benzyl-D-glucono-δ-lactone: Similar in structure but with variations in the lactone ring configuration.
Uniqueness
Tetra-O-Benzyl-D-glucono-1,4-lactone is unique due to its specific lactone ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C34H34O6 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
5-[1,2-bis(phenylmethoxy)ethyl]-3,4-bis(phenylmethoxy)oxolan-2-one |
InChI |
InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(40-34)30(37-22-27-15-7-2-8-16-27)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2 |
InChI Key |
ULPKXKYVFRYCSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.